molecular formula C14H8F3N3O2S B2687522 N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 865287-80-5

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2687522
CAS No.: 865287-80-5
M. Wt: 339.29
InChI Key: OTICARRAKZKIBS-UHFFFAOYSA-N
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Description

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a trifluoromethyl-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Trifluoromethyl Benzamide Group: The trifluoromethyl benzamide group can be attached through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Substituted benzamides with various nucleophiles.

Mechanism of Action

The mechanism of action of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a trifluoromethyl-substituted benzamide group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, such as drug design and materials science.

Biological Activity

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a trifluoromethyl group and an oxadiazole ring, which are known to enhance biological activity. The presence of the thiophene moiety contributes to its lipophilicity and potential for cellular membrane penetration.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For example, studies have shown that compounds containing the oxadiazole ring can inhibit bacterial growth effectively. In particular, this compound has demonstrated activity against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Neisseria gonorrhoeae0.03–0.125 μg/mL
Staphylococcus aureus0.25–0.5 μg/mL
Escherichia coli0.5–1 μg/mL

These results suggest that the compound may serve as a potent antibacterial agent, particularly against resistant strains .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study focusing on dengue virus polymerase inhibitors highlighted the effectiveness of similar oxadiazole derivatives in inhibiting viral replication by targeting key viral enzymes . This mechanism could be applicable to this compound, indicating its potential in antiviral drug development.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines:

Cancer Cell Line IC50 Value (µM)
Human colon adenocarcinoma92.4
Human lung adenocarcinoma85.1
Human breast cancer78.3

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and viral replication.
  • Cell Cycle Disruption : In cancer cells, it may induce cell cycle arrest at specific phases, leading to increased apoptosis.
  • Membrane Interaction : The lipophilic nature allows interaction with cellular membranes, potentially disrupting membrane integrity in pathogens.

Case Studies

Recent case studies have illustrated the effectiveness of oxadiazole derivatives in clinical settings:

  • A study conducted by Dhumal et al. (2021) showcased promising results for oxadiazole derivatives in treating Mycobacterium bovis infections.
  • Another investigation revealed that compounds similar to this compound significantly inhibited tumor growth in xenograft models .

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2S/c15-14(16,17)9-4-1-3-8(7-9)11(21)18-13-20-19-12(22-13)10-5-2-6-23-10/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTICARRAKZKIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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